Capivasertib: A Deep Dive into its Role in the PI3K/AKT/mTOR Pathway
Capivasertib: A Deep Dive into its Role in the PI3K/AKT/mTOR Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention. Capivasertib (formerly AZD5363) is a potent, orally bioavailable, selective, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical settings. This technical guide provides a comprehensive overview of capivasertib's mechanism of action, its impact on the PI3K/AKT/mTOR pathway, and the experimental methodologies used to elucidate its function.
Introduction: The PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR pathway is a tightly regulated signaling network that responds to a variety of extracellular and intracellular stimuli, such as growth factors and nutrients. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2).
Once activated, AKT phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions. Key downstream effectors include mTORC1, which promotes protein synthesis and cell growth, and glycogen (B147801) synthase kinase 3 beta (GSK3β), which is involved in cell proliferation and survival. By inhibiting pro-apoptotic proteins and activating pro-survival factors, AKT plays a central role in preventing apoptosis. Hyperactivation of this pathway, often due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN (which dephosphorylates PIP3), or activating mutations in AKT itself, is a common driver of tumorigenesis and therapeutic resistance.[1]
Capivasertib: Mechanism of Action
Capivasertib is a potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing its phosphorylation and subsequent activation.[4] This blockade of AKT activity leads to the inhibition of downstream signaling, resulting in decreased cell proliferation, survival, and metabolism in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway.[5] Preclinical studies have shown that capivasertib's anti-tumor effects are particularly pronounced in cancer models with alterations in PIK3CA, AKT1, or PTEN.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to capivasertib's activity from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Capivasertib
| Target | IC50 (nM) | Assay Type | Reference |
| AKT1 | 3 | Cell-free kinase assay | [2][3] |
| AKT2 | 7-8 | Cell-free kinase assay | [2] |
| AKT3 | 7-8 | Cell-free kinase assay | [2][3] |
| Cell Line | IC50 (µM) | Assay Type | Reference |
| HGS27 (Gastric) | 4.6 | SRB Assay | [3] |
| AGS (Gastric) | 0.1 | SRB Assay | [3] |
| N87 (Gastric) | 14.18 | SRB Assay | [3] |
| SNU-1 (Gastric) | 24.04 | SRB Assay | [3] |
| MKN45 (Gastric) | 30.0 | SRB Assay | [3] |
| MGC803 (Gastric) | 44.4 | SRB Assay | [3] |
| AN3-CA | 0.869 | CellTiter-Glo Assay | [7] |
Table 2: Pharmacokinetic Parameters of Capivasertib
| Parameter | Value | Species/Population | Dosing | Reference |
| Tmax | 1-2 hours | Humans | 400 mg twice daily | [6] |
| Absolute Bioavailability | 29% | Humans | 400 mg single dose | [6] |
| Steady-state Cmax | 1371 ng/mL (30% CV) | Humans | 400 mg twice daily (4 days on/3 days off) | [6] |
| Steady-state AUC | 8,069 hr*ng/mL (37% CV) | Humans | 400 mg twice daily (4 days on/3 days off) | [6] |
| Volume of Distribution (Vd/F) | 1847 L (36% CV) | Humans | Not specified | [6] |
| Clearance (CL/F) | 62.2 L/h (initial) | Humans | 400 mg twice daily (4 days on/3 days off) | [8] |
| Terminal Half-life (t1/2) | 8.34 hours | Humans | Multiple doses | [8] |
Table 3: Clinical Efficacy of Capivasertib in Combination Therapy
| Trial | Treatment Arm | Population | Median PFS (months) | Median OS (months) | ORR (%) | Reference |
| CAPItello-291 | Capivasertib + Fulvestrant | Overall | 7.2 | Immature | 22.9 | [9][10] |
| Placebo + Fulvestrant | Overall | 3.6 | Immature | 12.2 | [9][10] | |
| Capivasertib + Fulvestrant | AKT Pathway Altered | 7.3 | Immature | 28.8 | [9][10] | |
| Placebo + Fulvestrant | AKT Pathway Altered | 3.1 | Immature | 9.7 | [9][10] | |
| FAKTION | Capivasertib + Fulvestrant | Overall | 10.3 | 29.3 | Not Reported | [11][12] |
| Placebo + Fulvestrant | Overall | 4.8 | 23.4 | Not Reported | [11][12] |
Table 4: Pharmacodynamic Biomarker Modulation by Capivasertib (STAKT Trial)
| Biomarker | Capivasertib 480 mg b.i.d. (H-score absolute change) | Placebo (H-score absolute change) | P-value | Reference |
| pGSK3β | -55.3 | Not Reported | 0.006 | [13][14][15] |
| pPRAS40 | -83.8 | Not Reported | < 0.0001 | [13][14][15] |
| pS6 | -42.3 | Not Reported | 0.004 | [13][14][15] |
| pAKT | 81.3 | Not Reported | 0.005 | [13][14][15] |
| Ki67 (% positive nuclei) | -9.6% | Not Reported | 0.031 | [13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy and mechanism of action of capivasertib.
Cell Viability Assays (MTS/SRB)
Objective: To determine the half-maximal inhibitory concentration (IC50) of capivasertib in various cancer cell lines.
MTS Assay Protocol:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over a 72-hour period and incubate overnight.[5]
-
Treat cells with a range of capivasertib concentrations (e.g., 0.003 to 30 µM) for 72 hours.[5]
-
Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.[5]
SRB Assay Protocol:
-
Seed cells in 96-well plates and treat with capivasertib as described for the MTS assay.[5]
-
After 72 hours, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[5]
-
Wash the plates five times with deionized water and allow them to air dry.[5]
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.[5]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).[5]
-
Measure the absorbance at 510 nm using a microplate reader.[5]
-
Calculate cell viability and IC50 values as described for the MTS assay.[5]
Western Blotting
Objective: To assess the effect of capivasertib on the phosphorylation status of AKT and its downstream targets.
Protocol:
-
Culture cancer cells to 70-80% confluency and treat with capivasertib (e.g., 0.03-10 µM) for a specified time (e.g., 2 hours).[3][5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the lysates using a BCA protein assay.[5]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473 and Thr308), total and phospho-GSK3β, total and phospho-PRAS40, and other relevant downstream targets overnight at 4°C.[16]
-
Wash the membrane three times with TBST.[16]
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.[16]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[16]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of capivasertib in a living organism.
Protocol:
-
Subcutaneously inject cancer cells (e.g., BT474c) into the flank of immunodeficient mice.[5]
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[5]
-
Administer capivasertib orally (e.g., by gavage) at the desired dose and schedule (e.g., 100-300 mg/kg, twice daily). The vehicle control group should receive the same formulation without the active compound.[3][5]
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).[5]
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for pathway biomarkers).
Visualizing the PI3K/AKT/mTOR Pathway and Capivasertib's Intervention
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling cascade and the point of intervention for capivasertib.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of capivasertib on AKT.
Caption: A typical experimental workflow for evaluating the efficacy of capivasertib.
Conclusion
Capivasertib has emerged as a promising therapeutic agent that effectively targets the hyperactivated PI3K/AKT/mTOR pathway in various cancers. Its potent and selective inhibition of all three AKT isoforms leads to a significant reduction in downstream signaling, ultimately inhibiting cancer cell proliferation and survival. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential, particularly in combination with other targeted therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the role of capivasertib and other AKT inhibitors in cancer biology and drug development. The continued exploration of this pathway and its inhibitors holds great promise for advancing cancer treatment.
References
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- 5. benchchem.com [benchchem.com]
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- 7. medchemexpress.com [medchemexpress.com]
- 8. Population Pharmacokinetics of Capivasertib in Patients with Advanced or Metastatic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition of Capivasertib to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
- 10. Capivasertib Plus Fulvestrant Doubles Progression-Free Survival in Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Fulvestrant plus capivasertib versus placebo after relapse or progression on an aromatase inhibitor in metastatic, oestrogen receptor-positive breast cancer (FAKTION): a multicentre, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer (STAKT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
